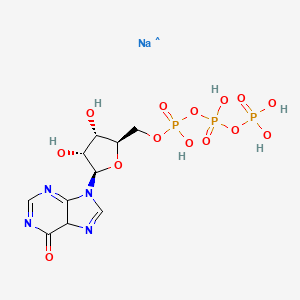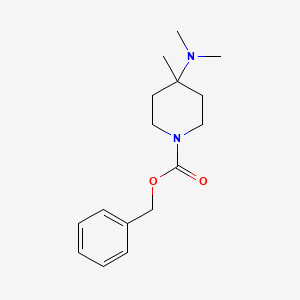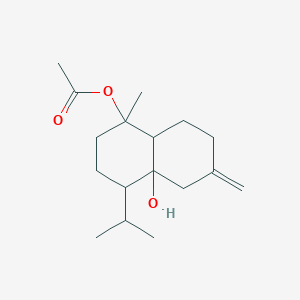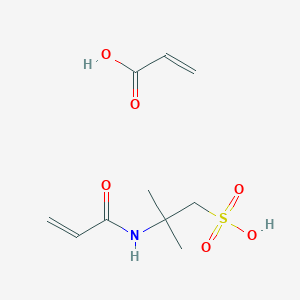
CID 156595310
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine-5-triphosphoric acid sodium salt: is a nucleoside triphosphate that functions as an alternative substrate for ATPases and GTPases . It is a derivative of inosine, a purine nucleoside, and is involved in various biochemical processes. The compound is known for its role in energy metabolism and signal transduction pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Inosine-5-triphosphoric acid sodium salt can be synthesized through the phosphorylation of inosine. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: Industrial production of inosine-5-triphosphoric acid sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Inosine-5-triphosphoric acid sodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to inosine monophosphate (IMP) and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions where the triphosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral pH.
Substitution: Requires the presence of nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Inosine monophosphate (IMP) and inorganic phosphate.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Inosine-5-triphosphoric acid sodium salt is used as a substrate in enzymatic studies to investigate the specificity and kinetics of nucleoside-5-triphosphatase and ATPase .
Biology: The compound is employed in studies related to nucleotide metabolism and signal transduction pathways. It is also used to explore the effects of deamination of ATP and GTP by various enzymes .
Medicine: Inosine-5-triphosphoric acid sodium salt has potential therapeutic applications due to its role in energy metabolism and signal transduction. It is being investigated for its neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities .
Industry: The compound is utilized in biochemical assays and as a reagent in the synthesis of other nucleotides and nucleoside analogs .
Mecanismo De Acción
Inosine-5-triphosphoric acid sodium salt exerts its effects by acting as a substrate for ATPases and GTPases. It can replace ATP and GTP in various biochemical reactions, influencing energy metabolism and signal transduction pathways . The compound interacts with molecular targets such as nucleoside transporters and G-protein coupled receptors, modulating their activity .
Comparación Con Compuestos Similares
Adenosine-5-triphosphate (ATP): A primary energy carrier in cells.
Guanosine-5-triphosphate (GTP): Involved in protein synthesis and signal transduction.
Cytidine-5-triphosphate (CTP): Plays a role in lipid metabolism and RNA synthesis.
Uniqueness: Inosine-5-triphosphoric acid sodium salt is unique due to its ability to act as an alternative substrate for both ATPases and GTPases, making it a versatile tool in biochemical research. Its role in modulating various biochemical pathways and potential therapeutic applications further distinguishes it from other nucleoside triphosphates .
Propiedades
Fórmula molecular |
C10H15N4NaO14P3 |
|---|---|
Peso molecular |
531.16 g/mol |
InChI |
InChI=1S/C10H15N4O14P3.Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H2,18,19,20);/t4-,5?,6-,7-,10-;/m1./s1 |
Clave InChI |
XWBZWHPQFRMNGQ-YQWOUVSTSA-N |
SMILES isomérico |
C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na] |
SMILES canónico |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12327156.png)
![Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12327160.png)


![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)

![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)
![[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B12327210.png)
![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)



![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
